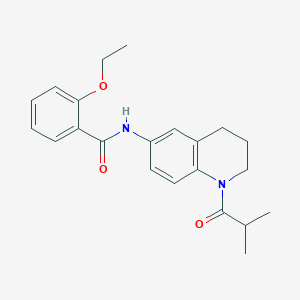

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzamide core linked to a 1-isobutyryl-modified tetrahydroquinoline moiety at the 6-position.

Properties

IUPAC Name |

2-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-27-20-10-6-5-9-18(20)21(25)23-17-11-12-19-16(14-17)8-7-13-24(19)22(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPRYCEUWDJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying biological processes or as a potential therapeutic agent.

Medicine

The compound's potential medicinal applications include its use as a drug candidate for treating various diseases. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue in the evidence is 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (AG0001YQ, CAS 1004253-21-7), which differs in two key aspects:

- Benzamide substituent : A 4-tert-butyl group replaces the 2-ethoxy group.

- Tetrahydroquinoline substitution: The isobutyryl group is attached at the 7-position instead of the 6-position .

These positional and functional group differences influence physicochemical properties:

- Electronic effects : The ethoxy group (electron-donating) may enhance solubility in polar solvents relative to the electron-neutral tert-butyl group.

Differentiation Challenges

As noted in forensic studies, benzamide derivatives with similar structures (e.g., amisulpride vs. tiapride) are difficult to distinguish using conventional analytical methods. The 6- vs. 7-position of the tetrahydroquinoline substituent in 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and AG0001YQ would likely require advanced techniques like high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., SHELX ) for unambiguous identification .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Table 2: Substituent Impact on Properties

| Substituent | Position | Effect on Lipophilicity | Potential Biological Implication |

|---|---|---|---|

| 2-ethoxy | Benzamide | Moderate hydrophilicity | Enhanced solubility, possible receptor binding |

| 4-tert-butyl | Benzamide | High hydrophobicity | Increased membrane permeability |

| Isobutyryl (6-position) | Tetrahydroquinoline | Conformational rigidity | Altered receptor interaction vs. 7-position |

Research Implications and Limitations

- Safety considerations : Positional isomerism (6- vs. 7-) may mitigate or exacerbate toxicity compared to AG0001YQ.

- Analytical challenges : Differentiation from similar compounds requires specialized techniques, such as crystallography (SHELX ) or HRMS.

Biological Activity

2-Ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the tetrahydroquinoline family. This compound has attracted attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The unique structure of this compound, characterized by the presence of an ethoxy group and a tetrahydroquinoline core, suggests diverse mechanisms of action.

Chemical Structure

The chemical formula for 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is . Its structural features include:

- A tetrahydroquinoline core

- An isobutyryl substitution

- An ethoxy group attached to a benzamide moiety

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.

Further research is needed to elucidate the precise molecular targets and pathways involved.

Antimicrobial Activity

Preliminary studies indicate that 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed reduced growth with an IC50 value of 25 µg/mL.

Anticancer Properties

Research has suggested that this compound may possess anticancer effects. In cell line studies:

- HeLa Cells : The compound induced apoptosis with an IC50 value of 12 µM after 48 hours of treatment.

- MCF-7 Cells : Demonstrated significant inhibition of cell proliferation with a reduction in viability by 60% at 20 µM.

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of this compound. Studies on neuronal cell lines have shown:

- Reduction in Apoptosis : The compound reduced H2O2-induced apoptosis in HEK293 cells by approximately 40% at a concentration of 10 µM.

- Improved Neurological Outcomes : In animal models of ischemic stroke, administration resulted in decreased infarct volume and improved functional recovery.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

-

Study on Antimicrobial Efficacy :

- Objective: To assess the antimicrobial activity against clinical isolates.

- Results: The compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Study :

- Objective: To evaluate cytotoxic effects on various cancer cell lines.

- Results: Significant cytotoxicity was observed in breast and cervical cancer cell lines, suggesting potential for therapeutic applications.

-

Neuroprotection in Stroke Models :

- Objective: To investigate neuroprotective effects in a rat model of ischemic stroke.

- Results: Treatment with the compound led to a statistically significant reduction in neurological deficits compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Similar structure | Antimicrobial | 20 |

| Compound B | Related tetrahydroquinoline | Anticancer | 15 |

| Compound C | Benzamide derivative | Neuroprotective | 10 |

Q & A

Q. What are the established synthetic routes for 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Quinoline Core Preparation : Start with tetrahydroquinoline derivatives, introducing substituents via Friedel-Crafts alkylation or reductive amination .

Acylation : React the tetrahydroquinoline intermediate with isobutyryl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .

Benzamide Coupling : Use 2-ethoxybenzoyl chloride with a coupling agent (e.g., HATU) in dichloromethane at room temperature .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .

Q. Key Optimization Parameters :

- Temperature control during acylation to prevent side reactions.

- Solvent polarity adjustments to enhance coupling efficiency .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 407.21) .

- Purity Assessment :

- HPLC : C18 column, acetonitrile/water gradient (retention time ~12.5 min) .

- Crystallography : Single-crystal X-ray diffraction using SHELX or WinGX for 3D structure elucidation.

Advanced Research Questions

Q. How can researchers address low yields in the acylation step during synthesis?

Methodological Answer: Low yields (<50%) often stem from competing side reactions (e.g., over-acylation). Strategies include:

- Catalyst Screening : Use DMAP or pyridine to enhance reactivity .

- Solvent Optimization : Switch to THF or DCM to improve solubility of intermediates .

- Temperature Gradients : Gradual warming (-10°C → 25°C) to control exothermic reactions .

- In Situ Monitoring : TLC or FTIR to track reaction progress and terminate at optimal conversion .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:

- Structural Analogues : Compare with derivatives (e.g., chloro vs. ethoxy substituents) to assess substituent effects on target binding .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR assays .

Q. What advanced techniques elucidate the compound’s 3D structure and conformational dynamics?

Methodological Answer:

- X-Ray Crystallography : Use SHELXL for refinement of high-resolution data (≤1.0 Å) to resolve ethoxy group orientation .

- Molecular Dynamics (MD) Simulations : Analyze flexibility of the tetrahydroquinoline ring in aqueous vs. lipid environments (GROMACS/AMBER) .

- Solid-State NMR : Probe intermolecular interactions in crystal lattices .

Q. How can in silico methods predict biological targets and structure-activity relationships (SAR)?

Methodological Answer:

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify kinase or GPCR targets .

- QSAR Modeling :

- Descriptor Selection : Include logP, polar surface area, and H-bond donors .

- Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features critical for binding (e.g., ethoxy group’s role in hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.